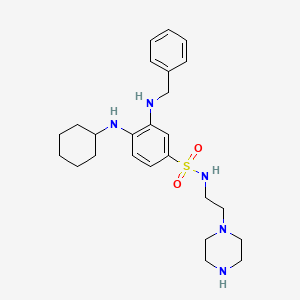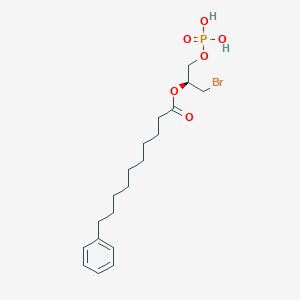![molecular formula C19H18ClF3N4O3 B611614 (S)-3-chloro-5-(1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxamide CAS No. 1073616-61-1](/img/structure/B611614.png)
(S)-3-chloro-5-(1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5',6'-dihydro-[2,4'-bipyridine]-1'(2'H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
V116517 is a potent, orally active transient receptor potential vanilloid (TRPV1) antagonist. It shows significant activity in inhibiting both capsaicin and acid-induced currents in rat dorsal root ganglion neurons expressing native transient receptor potential vanilloid . This compound is primarily used for the research of pain management, particularly in conditions such as osteoarthritis and postherpetic neuralgia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of V116517 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving pyridine derivatives and other organic reagents .
Industrial Production Methods
Industrial production methods for V116517 are not widely available in the public domain. The compound is typically produced in research laboratories and pharmaceutical companies under controlled conditions to ensure high purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
V116517 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, where specific atoms or groups in the compound are replaced with other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions involving V116517 include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of V116517 .
Scientific Research Applications
V116517 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of transient receptor potential vanilloid antagonists.
Biology: Investigated for its effects on neuronal signaling and pain pathways.
Medicine: Explored for its potential therapeutic applications in pain management, particularly in conditions like osteoarthritis and postherpetic neuralgia.
Industry: Utilized in the development of new pain management drugs and formulations.
Mechanism of Action
V116517 exerts its effects by antagonizing the transient receptor potential vanilloid (TRPV1) channel. This channel is known for its sensitivity to capsaicin, heat, and low pH. By inhibiting the activity of TRPV1, V116517 effectively reduces pain signals transmitted by sensory neurons. The compound shows high selectivity for TRPV1 and does not significantly affect other related channels such as TRPV3 and TRPV4 .
Comparison with Similar Compounds
Similar Compounds
Capsazepine: Another TRPV1 antagonist with similar pain-relieving properties.
SB-366791: A selective TRPV1 antagonist used in pain research.
JNJ-17203212: A potent TRPV1 antagonist with applications in pain management.
Uniqueness of V116517
V116517 is unique due to its high oral bioavailability and potent activity in inhibiting both capsaicin and acid-induced currents. It also exhibits fast-off kinetics for antagonism of TRPV1, making it a valuable compound for pain research .
Properties
CAS No. |
1073616-61-1 |
|---|---|
Molecular Formula |
C19H18ClF3N4O3 |
Molecular Weight |
442.8 g/mol |
IUPAC Name |
4-[3-chloro-5-[(1S)-1,2-dihydroxyethyl]pyridin-2-yl]-N-[5-(trifluoromethyl)pyridin-2-yl]-3,6-dihydro-2H-pyridine-1-carboxamide |
InChI |
InChI=1S/C19H18ClF3N4O3/c20-14-7-12(15(29)10-28)8-25-17(14)11-3-5-27(6-4-11)18(30)26-16-2-1-13(9-24-16)19(21,22)23/h1-3,7-9,15,28-29H,4-6,10H2,(H,24,26,30)/t15-/m1/s1 |
InChI Key |
BMWVHVOIXZOJTJ-OAHLLOKOSA-N |
SMILES |
C1CN(CC=C1C2=C(C=C(C=N2)C(CO)O)Cl)C(=O)NC3=NC=C(C=C3)C(F)(F)F |
Isomeric SMILES |
C1CN(CC=C1C2=C(C=C(C=N2)[C@@H](CO)O)Cl)C(=O)NC3=NC=C(C=C3)C(F)(F)F |
Canonical SMILES |
C1CN(CC=C1C2=C(C=C(C=N2)C(CO)O)Cl)C(=O)NC3=NC=C(C=C3)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
V-116517; V116517; V 116517 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-(Furan-2-yl)-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B611542.png)
![15,21-diaza-1,7-diazoniapentacyclo[20.6.2.27,14.08,13.023,28]dotriaconta-1(29),7(32),8,10,12,14(31),22(30),23,25,27-decaene;2,2,2-trifluoroacetate](/img/structure/B611546.png)


